molecular formula C10H8ClN5O3 B15003786 N-(5-chloropyridin-2-yl)-2-(4-nitro-1H-pyrazol-1-yl)acetamide

N-(5-chloropyridin-2-yl)-2-(4-nitro-1H-pyrazol-1-yl)acetamide

Cat. No.: B15003786
M. Wt: 281.65 g/mol
InChI Key: FXFOCNKRCUFZSQ-UHFFFAOYSA-N
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Description

N-(5-chloropyridin-2-yl)-2-(4-nitro-1H-pyrazol-1-yl)acetamide is a synthetic organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of atoms other than carbon in their ring structures, such as nitrogen, oxygen, or sulfur. This particular compound features a pyridine ring substituted with a chlorine atom and a pyrazole ring substituted with a nitro group, connected via an acetamide linkage.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-chloropyridin-2-yl)-2-(4-nitro-1H-pyrazol-1-yl)acetamide typically involves multi-step organic reactions. One possible synthetic route could involve:

    Nitration: Introduction of the nitro group into the pyrazole ring.

    Chlorination: Introduction of the chlorine atom into the pyridine ring.

    Amidation: Formation of the acetamide linkage between the two heterocyclic rings.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(5-chloropyridin-2-yl)-2-(4-nitro-1H-pyrazol-1-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The nitro group can be reduced to an amino group.

    Substitution: The chlorine atom on the pyridine ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents such as hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Formation of N-(5-chloropyridin-2-yl)-2-(4-amino-1H-pyrazol-1-yl)acetamide.

    Reduction: Formation of N-(5-chloropyridin-2-yl)-2-(4-amino-1H-pyrazol-1-yl)acetamide.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(5-chloropyridin-2-yl)-2-(4-nitro-1H-pyrazol-1-yl)acetamide may have applications in various fields:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or inhibitor in biochemical studies.

    Medicine: Possible development as a pharmaceutical agent, subject to biological activity and toxicity studies.

    Industry: Use in the production of agrochemicals, dyes, or other specialty chemicals.

Mechanism of Action

The mechanism of action of N-(5-chloropyridin-2-yl)-2-(4-nitro-1H-pyrazol-1-yl)acetamide would depend on its specific application. For example, if used as a pharmaceutical agent, it may interact with specific molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity and leading to a therapeutic effect.

Comparison with Similar Compounds

Similar Compounds

    N-(5-chloropyridin-2-yl)-2-(4-amino-1H-pyrazol-1-yl)acetamide: A reduced form of the compound.

    N-(5-bromopyridin-2-yl)-2-(4-nitro-1H-pyrazol-1-yl)acetamide: A bromine-substituted analog.

    N-(5-chloropyridin-2-yl)-2-(4-nitro-1H-imidazol-1-yl)acetamide: An imidazole analog.

Uniqueness

N-(5-chloropyridin-2-yl)-2-(4-nitro-1H-pyrazol-1-yl)acetamide is unique due to the specific combination of functional groups and heterocyclic rings, which may confer distinct chemical reactivity and biological activity compared to similar compounds.

Properties

Molecular Formula

C10H8ClN5O3

Molecular Weight

281.65 g/mol

IUPAC Name

N-(5-chloropyridin-2-yl)-2-(4-nitropyrazol-1-yl)acetamide

InChI

InChI=1S/C10H8ClN5O3/c11-7-1-2-9(12-3-7)14-10(17)6-15-5-8(4-13-15)16(18)19/h1-5H,6H2,(H,12,14,17)

InChI Key

FXFOCNKRCUFZSQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC=C1Cl)NC(=O)CN2C=C(C=N2)[N+](=O)[O-]

Origin of Product

United States

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